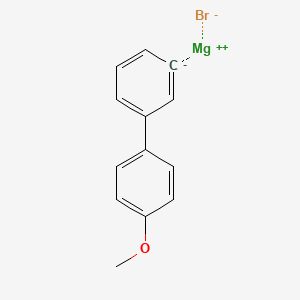
Magnesium;1-methoxy-4-phenylbenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1-methoxy-4-phenylbenzene;bromide, also known as 4-Methoxyphenylmagnesium bromide, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This compound is particularly useful in various synthetic applications due to its reactivity and ability to introduce the 4-methoxyphenyl group into molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methoxyphenylmagnesium bromide is synthesized by reacting 4-bromoanisole with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:
4-Bromoanisole+Magnesium→4-Methoxyphenylmagnesium bromide
The reaction is initiated by adding a small amount of iodine or a few drops of dibromoethane to activate the magnesium surface .
Industrial Production Methods: In industrial settings, the preparation of 4-Methoxyphenylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and inert atmosphere to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxyphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions with halides.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenylmagnesium bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can attack electrophilic centers in other molecules, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is due to the partial negative charge on the carbon atom bonded to magnesium .
Vergleich Mit ähnlichen Verbindungen
Phenylmagnesium bromide: Similar in structure but lacks the methoxy group.
4-Methylphenylmagnesium bromide: Similar but has a methyl group instead of a methoxy group.
4-Chlorophenylmagnesium bromide: Similar but has a chlorine atom instead of a methoxy group.
Uniqueness: 4-Methoxyphenylmagnesium bromide is unique due to the presence of the methoxy group, which can influence the reactivity and selectivity of the compound in various reactions. The methoxy group is an electron-donating group, which can stabilize the negative charge on the carbon atom, making it more reactive in nucleophilic addition reactions .
Eigenschaften
Molekularformel |
C13H11BrMgO |
|---|---|
Molekulargewicht |
287.43 g/mol |
IUPAC-Name |
magnesium;1-methoxy-4-phenylbenzene;bromide |
InChI |
InChI=1S/C13H11O.BrH.Mg/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
LRDPJOYGPYQNOX-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)
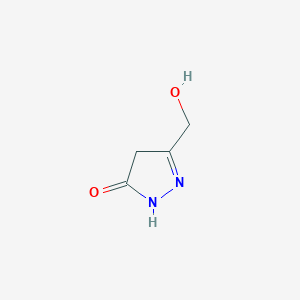
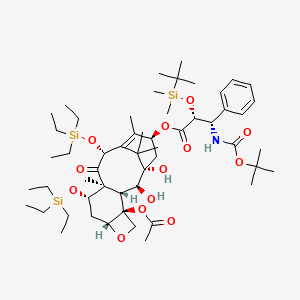
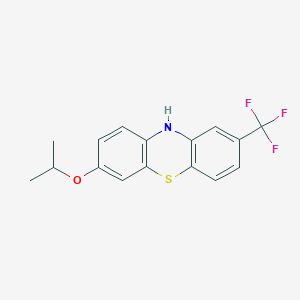
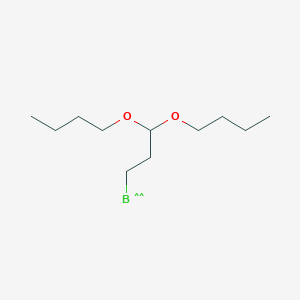
![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)
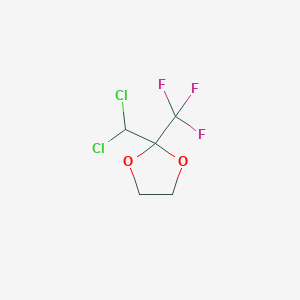
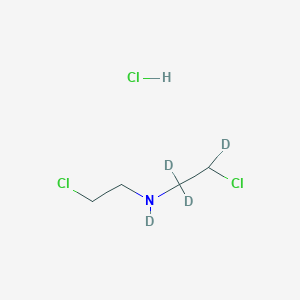
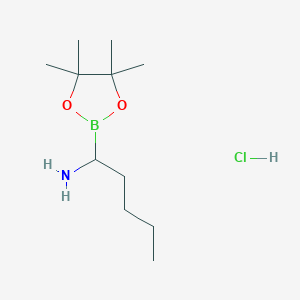
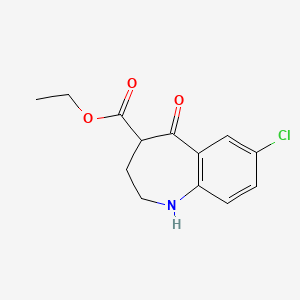
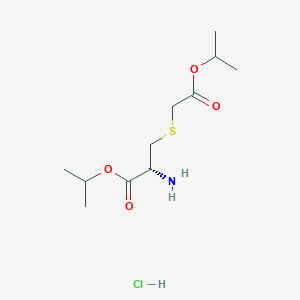
![(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B](/img/structure/B13410386.png)
